Sodium oxybate

Vue d'ensemble

Description

L’oxybate de sodium est le sel de sodium de l’acide gamma-hydroxybutyrique (GHB). Il s’agit d’un dépresseur du système nerveux central utilisé principalement pour traiter la cataplexie et l’hypersomnie diurne associée à la narcolepsie . L’oxybate de sodium est connu pour son fort potentiel de dépendance et est classé comme substance contrôlée dans de nombreux pays .

Mécanisme D'action

Les actions physiologiques de l’oxybate de sodium sont médiées par l’acide gamma-hydroxybutyrique, son composé actif . L’acide gamma-hydroxybutyrique se lie aux récepteurs gamma-hydroxybutyrique couplés aux protéines G à haute et basse affinités et aux récepteurs du type B de l’acide gamma-aminobutyrique . Cette liaison entraîne la modulation de la libération de neurotransmetteurs, ce qui conduit à ses effets dépresseurs sur le système nerveux central . Le mécanisme exact par lequel l’oxybate de sodium exerce ses effets dans la narcolepsie n’est pas entièrement compris, mais on pense qu’il implique l’amélioration du sommeil lent et la réduction des réveils nocturnes .

Analyse Biochimique

Biochemical Properties

Sodium oxybate interacts with the GABA B receptor and the GHB receptor . It is a metabolite of the inhibitory neurotransmitter GABA .

Cellular Effects

This compound has a variety of effects on cells. It is a central nervous system depressant, and its use may cause dependence . It can increase dopamine levels and increase serotonin turnover . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it binds to GABA B and GHB receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to modulate sleep in nonclinical study participants, and sleep and wakefulness in clinical populations . Over time, it has been observed to improve the continuity of night-time sleep, increase stage 3 and 4 sleep, improve sleep latency and reduce the frequency of sleep onset REM periods (SOREMPs) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed to reduce the frequency of cataplexy and excessive daytime sleepiness in patients with narcolepsy . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly and completely converted into CO2 and H2O through the tricarboxylic acid cycle (Krebs cycle) and secondarily by beta-oxidation . It interacts with enzymes such as GHB dehydrogenase, which converts GHB to succinic semialdehyde .

Transport and Distribution

This compound is rapidly absorbed and eliminated, with a mean elimination half-life of 30–60 minutes . It is almost entirely excreted by biotransformation to carbon dioxide, which is then eliminated by expiration .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’oxybate de sodium est synthétisé par hydrolyse de la gamma-butyrolactone (GBL) en conditions alcalines, en utilisant de l’hydroxyde de sodium . La réaction est simple et implique la conversion du GBL en GHB, qui est ensuite neutralisé avec de l’hydroxyde de sodium pour former de l’oxybate de sodium .

Méthodes de production industrielle : La production industrielle de l’oxybate de sodium implique un processus d’hydrolyse en une seule étape. La gamma-butyrolactone est traitée avec de l’hydroxyde de sodium, ce qui conduit à la formation de l’oxybate de sodium. Le produit est ensuite séché, décompacté et emballé . Le processus est surveillé à l’aide de méthodes spectroscopiques telles que l’UV, l’IR et la RMN pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’oxybate de sodium subit diverses réactions chimiques, notamment :

Oxydation : L’oxybate de sodium peut être oxydé pour former de la gamma-butyrolactone.

Réduction : Il peut être réduit pour former de l’acide gamma-hydroxybutyrique.

Substitution : L’oxybate de sodium peut subir des réactions de substitution où l’ion sodium est remplacé par d’autres cations.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Les réactions avec les acides peuvent remplacer l’ion sodium par l’hydrogène, formant de l’acide gamma-hydroxybutyrique.

Principaux produits formés :

Oxydation : Gamma-butyrolactone.

Réduction : Acide gamma-hydroxybutyrique.

Substitution : Acide gamma-hydroxybutyrique.

Applications De Recherche Scientifique

L’oxybate de sodium a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d’autres composés.

Biologie : L’oxybate de sodium est étudié pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Il est principalement utilisé pour traiter la narcolepsie, en particulier pour gérer la cataplexie et l’hypersomnie diurne.

Industrie : L’oxybate de sodium est utilisé dans la production de divers produits pharmaceutiques et comme solvant dans les procédés chimiques.

Comparaison Avec Des Composés Similaires

L’oxybate de sodium est unique parmi les dépresseurs du système nerveux central en raison de son utilisation spécifique dans le traitement de la narcolepsie. Les composés similaires incluent :

Gamma-butyrolactone (GBL) : Un précurseur de l’acide gamma-hydroxybutyrique et de l’oxybate de sodium.

1,4-Butanediol : Un autre précurseur qui est métabolisé en acide gamma-hydroxybutyrique dans l’organisme.

Oxybates de calcium, de magnésium, de potassium et de sodium (Xywav) : Une formulation à teneur réduite en sodium par rapport à l’oxybate de sodium, utilisée à des fins thérapeutiques similaires.

L’unicité de l’oxybate de sodium réside dans ses interactions spécifiques avec les récepteurs et son efficacité établie dans le traitement des symptômes liés à la narcolepsie .

Propriétés

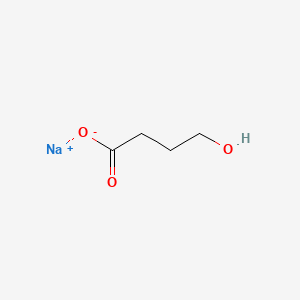

IUPAC Name |

sodium;4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBKMMCQDZQOZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CO.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | sodium oxybate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxybate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048940 | |

| Record name | Sodium Oxybate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors. | |

| Record name | Sodium oxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

502-85-2 | |

| Record name | Sodium Oxybate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium oxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium Oxybate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXYBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145-147 | |

| Details | https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf | |

| Record name | Sodium oxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.